

# An In-depth Technical Guide to TLB 150 Benzoate (RAD-150)

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Compound of Interest		
Compound Name:	TLB 150 Benzoate	
Cat. No.:	B15542843	Get Quote

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#### Introduction

**TLB 150 Benzoate**, also known as RAD-150, is a nonsteroidal selective androgen receptor modulator (SARM). It is the benzoate ester of its parent compound, RAD-140 (Testolone). The esterification of RAD-140 to form **TLB 150 Benzoate** is designed to enhance its chemical stability, extend its biological half-life, and improve its bioavailability.[1][2] As a research chemical, **TLB 150 Benzoate** is investigated for its potential to selectively stimulate androgen receptors in muscle and bone tissue while having minimal effects on other tissues, such as the prostate.[3][4] This tissue selectivity is a key characteristic of SARMs and a primary focus of ongoing research.[4]

## **Chemical Structure and Properties**

**TLB 150 Benzoate** is a synthetic, non-steroidal compound. Its development from RAD-140 involves the addition of a benzoate ester group through a chemical process called esterification.[2][5] This modification is intended to produce a more stable compound with a longer duration of action in the body.[1][3]

### **Physicochemical Properties of TLB 150 Benzoate**



Property	Value	Source
Chemical Name	(1R,2S)-1-((3-chloro-4-cyano- 2-methylphenyl)amino)-1-(5-(4- cyanophenyl)-1,3,4-oxadiazol- 2-yl)propan-2-yl benzoate	[6]
Synonyms	RAD-150, TLB-150	[3]
CAS Number	1208070-53-4	[4]
Molecular Formula	C27H20CIN5O3	[4]
Molecular Weight	497.93 g/mol	[4]
IC50 for Androgen Receptor	130 nM	[6]
Appearance	White fine powder	_
Solubility	Soluble in organic solvents such as DMSO and ethanol.	
Storage	Store at -20°C for long-term stability.	[6]

## Mechanism of Action: Androgen Receptor Signaling

**TLB 150 Benzoate** exerts its effects by selectively binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding of an agonist like **TLB 150 Benzoate** to the AR initiates a cascade of molecular events that can be broadly categorized into classical (genomic) and non-classical (non-genomic) signaling pathways.

# Classical (Genomic) Androgen Receptor Signaling Pathway

The classical pathway involves the direct regulation of gene expression. In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of **TLB 150 Benzoate**, the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the



promoter regions of target genes. This binding, along with the recruitment of co-activator or corepressor proteins, modulates the transcription of genes involved in anabolic processes in muscle and bone.

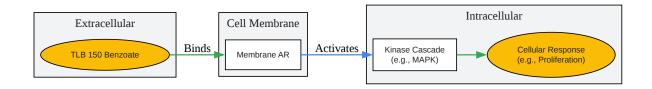


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Caption: Classical (Genomic) Androgen Receptor Signaling Pathway of TLB 150 Benzoate.

## Non-Classical (Non-Genomic) Androgen Receptor Signaling Pathway

The non-classical pathway involves rapid signaling events that do not directly involve gene transcription. A subpopulation of androgen receptors is located at the cell membrane. Upon binding of **TLB 150 Benzoate** to these membrane-associated ARs, rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, can occur. This can lead to downstream effects on cell proliferation and survival.



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Caption: Non-Classical (Non-Genomic) Androgen Receptor Signaling Pathway of **TLB 150 Benzoate**.



## **Experimental Protocols**

Detailed experimental protocols for **TLB 150 Benzoate** are not extensively published in peer-reviewed literature. However, based on the information available for its parent compound, RAD-140, and general methodologies for SARM characterization, the following protocols can be inferred.

#### Synthesis of TLB 150 Benzoate

The synthesis of **TLB 150 Benzoate** is achieved through the esterification of RAD-140.[5] A general procedure would involve:

- Starting Material: High-purity RAD-140.
- Reagents: Benzoic acid or a reactive derivative (e.g., benzoyl chloride), a suitable solvent
  (e.g., dichloromethane or tetrahydrofuran), and a catalyst or coupling agent (e.g.,
  dicyclohexylcarbodiimide (DCC) or an acid catalyst).
- Reaction: The reaction is typically carried out under anhydrous conditions. The RAD-140 is
  dissolved in the solvent, followed by the addition of the benzoic acid derivative and the
  catalyst. The reaction mixture is stirred at a controlled temperature until completion, which is
  monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance
  Liquid Chromatography (HPLC).
- Purification: Upon completion, the crude product is purified using column chromatography to isolate the TLB 150 Benzoate from unreacted starting materials and byproducts.
- Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## In Vitro Androgen Receptor Binding Assay

This assay determines the binding affinity of **TLB 150 Benzoate** to the androgen receptor.

 Materials: Recombinant human androgen receptor, a radiolabeled androgen (e.g., [3H]-Mibolerone), and a scintillation counter.



- Procedure: a. A competitive binding assay is set up with a constant concentration of the
  radiolabeled androgen and varying concentrations of TLB 150 Benzoate. b. The mixture is
  incubated to allow for competitive binding to the androgen receptor. c. The bound and free
  radioligand are separated. d. The amount of bound radioligand is quantified using a
  scintillation counter.
- Data Analysis: The data is used to calculate the inhibitory concentration (IC50) of TLB 150
   Benzoate, which is the concentration required to displace 50% of the radiolabeled androgen.
   This is then used to determine the binding affinity (Ki).

### **In Vivo Animal Studies (Rodent Model)**

Animal studies are crucial for evaluating the in vivo efficacy and tissue selectivity of **TLB 150 Benzoate**. A common model is the castrated male rat.

- Animal Model: Orchiectomized (castrated) male rats are used to minimize the influence of endogenous androgens.
- Dosing: Animals are administered TLB 150 Benzoate orally at various doses for a specified period (e.g., 14-28 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
- Endpoints: a. Anabolic Activity: The weight of the levator ani muscle is measured as an indicator of anabolic effects. b. Androgenic Activity: The weights of the prostate and seminal vesicles are measured to assess androgenic effects on reproductive tissues.
- Data Analysis: The weights of the target tissues are compared between the different treatment groups to determine the anabolic and androgenic potency and selectivity of TLB 150 Benzoate.

## **Quantitative Data**

Much of the publicly available quantitative data for **TLB 150 Benzoate** is in the context of its parent compound, RAD-140.

#### In Vitro and In Vivo Data for RAD-140



Parameter	Value	Species/Assay	Source
Binding Affinity (Ki) for AR	7 nM	Human	
EC50 in C2C12 Osteoblast Differentiation Assay	0.1 nM	Mouse	
Bioavailability (F)	27-63%	Rat (oral)	
Bioavailability (F)	65-75%	Monkey (oral)	-
Anabolic Effect (Levator Ani Muscle)	Stimulation observed at 0.03 mg/kg	Castrated Rat	-
Androgenic Effect (Prostate)	No stimulation above control until 30 mg/kg	Intact Rat	-

#### Conclusion

**TLB 150 Benzoate** is a promising SARM that is a subject of ongoing research. Its design as an ester derivative of RAD-140 suggests potential for improved pharmacokinetic properties. The primary mechanism of action is through the selective activation of the androgen receptor, leading to anabolic effects in muscle and bone with a theoretically lower impact on reproductive tissues. While detailed experimental protocols and extensive quantitative data for **TLB 150 Benzoate** are not yet widely available in the public domain, the information from its parent compound, RAD-140, provides a strong foundation for its continued investigation by researchers and drug development professionals. It is important to note that **TLB 150 Benzoate** is a research chemical and is not approved for human consumption.

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